16-Hydroxy Methylstenbolone
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Overview
Description
16-Hydroxy Methylstenbolone is a synthetic and orally active anabolic-androgenic steroid (AAS). It is a derivative of Methylstenbolone, which itself is a 17α-methylated derivative of dihydrotestosterone (DHT).
Preparation Methods
The synthesis of 16-Hydroxy Methylstenbolone involves several steps, starting from the base compound Methylstenbolone. The synthetic route typically includes:
Methylation: Introduction of a methyl group at the 17α position.
Hydroxylation: Addition of a hydroxyl group at the 16th position.
Purification: The compound is then purified using various chromatographic techniques to ensure its purity and potency.
Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
16-Hydroxy Methylstenbolone undergoes several types of chemical reactions:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Industry: Used in the development of performance-enhancing supplements.
Mechanism of Action
The mechanism of action of 16-Hydroxy Methylstenbolone involves its interaction with androgen receptors in the body. Upon binding to these receptors, it promotes the transcription of specific genes that lead to increased protein synthesis and muscle growth. The molecular targets include various enzymes and pathways involved in muscle hypertrophy and protein metabolism .
Comparison with Similar Compounds
16-Hydroxy Methylstenbolone is unique compared to other similar compounds due to its specific hydroxylation at the 16th position. Similar compounds include:
Methylstenbolone: The parent compound, known for its potent anabolic effects.
Methasterone: Another potent anabolic steroid with a similar structure but different functional groups.
Mestanolone: A derivative of DHT with different anabolic and androgenic properties.
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17R)-16,17-dihydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12-11-19(2)13(9-17(12)22)5-6-14-15(19)7-8-20(3)16(14)10-18(23)21(20,4)24/h11,13-16,18,23-24H,5-10H2,1-4H3/t13-,14+,15-,16-,18?,19-,20-,21-/m0/s1 |
InChI Key |
RSLVXKQPUCJJQJ-CIJIJRDNSA-N |
Isomeric SMILES |
CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C)O)O)C)CC1=O)C |
Canonical SMILES |
CC1=CC2(C(CCC3C2CCC4(C3CC(C4(C)O)O)C)CC1=O)C |
Origin of Product |
United States |
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